molecular formula C8H11NS B087096 2-(Ethylthio)aniline CAS No. 13920-91-7

2-(Ethylthio)aniline

Cat. No.: B087096
CAS No.: 13920-91-7
M. Wt: 153.25 g/mol
InChI Key: OXFMPJRLJLBBRQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s worth noting that related compounds have been used in the synthesis of novel alk inhibitors , suggesting potential targets could be within the ALK pathway.

Biochemical Pathways

Given its potential role as an alk inhibitor , it may impact pathways downstream of ALK, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are involved in cell proliferation and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)aniline typically involves the reaction of 2-chloroaniline with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylthio)aniline is unique due to its specific ethylthio substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of specialized organic compounds and the study of enzyme inhibition .

Properties

IUPAC Name

2-ethylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFMPJRLJLBBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436139
Record name 2-(Ethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13920-91-7
Record name 2-(Ethylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminothiophenol (5.0 g, 40 mmol, Lancaster Synthesis Inc., Windham, N.H.) was stirred in dry ethanol (100 mL) and cooled in an ice bath. Potassium t-butoxide (4.5 g, 40 mmol) was added portionwise over 15 minutes and the mixture was stirred for an additional 45 minutes. Ethyl iodide (3.3 mL, 41 mmol) was added dropwise over 15 minutes and the mixture was allowed to warm to room temperature and stirred for 45 minutes. The mixture was filtered and the filtrate evaporated to dryness in vacuo. The resulting residue was treated with dichloromethane (100 mL) and filtered and the resulting filtrate was evaporated to dryness in vacuo to give 2-(ethylthio)aniline (5.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key application of 2-(ethylthio)aniline in heterocyclic chemistry?

A1: this compound serves as a valuable starting material in synthesizing various nitrogen and sulfur-containing heterocycles. Specifically, it acts as a precursor to pyrrolo[2,1-b][1,3,4]benzothiadiazines, a novel class of compounds structurally analogous to the pharmaceutically relevant phenothiazines. []

Q2: How does the N-substituent on the pyrrole ring influence the synthesis of pyrrolo[2,1-b][1,3,4]benzothiadiazines from this compound derivatives?

A2: Research indicates that the size of the N-substituent on the pyrrole ring significantly impacts the yield of pyrrolo[2,1-b][1,3,4]benzothiadiazines. Molecular mechanics calculations suggest that larger N-substituents can hinder the molecule's ability to adopt a conformation favorable for cyclization, thereby reducing the yield of the desired product. []

Q3: Can you describe an alternative synthetic pathway for producing this compound derivatives?

A3: Yes, a recently discovered method utilizes the ring-opening reaction of N-substituted-2(3H)-benzothiazolones in the presence of disubstituted geminal diesters, potassium cyanide (KCN), and a water-dimethyl sulfoxide (DMSO) mixture. This unexpected reaction provides a simple and effective route for obtaining various this compound derivatives. [, ]

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